(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol
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Overview
Description
(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol: is a chemical compound with the molecular formula C10H13NS. It belongs to the class of indole derivatives, which are significant in various fields due to their biological and chemical properties . Indole derivatives are known for their presence in natural products and pharmaceuticals, making them crucial in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including (1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol, often involves the Fischer indole synthesis. This method typically uses phenylhydrazine and cyclohexanone as starting materials, with methanesulfonic acid as a catalyst under reflux conditions in methanol . The reaction yields the desired indole compound in good yield.
Industrial Production Methods
Industrial production of indole derivatives may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol has several scientific research applications:
Mechanism of Action
The mechanism of action of (1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, influencing cellular processes. The thiol group can form disulfide bonds, affecting protein structure and function .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Uniqueness
(1-Methyl-2,3-dihydro-1H-indol-5-YL)methanethiol is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the thiol group allows for unique interactions and reactions compared to other indole derivatives .
Properties
Molecular Formula |
C10H13NS |
---|---|
Molecular Weight |
179.28 g/mol |
IUPAC Name |
(1-methyl-2,3-dihydroindol-5-yl)methanethiol |
InChI |
InChI=1S/C10H13NS/c1-11-5-4-9-6-8(7-12)2-3-10(9)11/h2-3,6,12H,4-5,7H2,1H3 |
InChI Key |
FASOXSXJQRMVIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)CS |
Origin of Product |
United States |
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